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Abstract

N4-acetylcytosine (ac4C) is a conserved RNA modification that has emerged as a critical
regulator of various biological processes, including the life cycle of numerous viruses. This
technical guide provides an in-depth analysis of the intricate connection between ac4C and
viral replication. It summarizes the current understanding of the mechanisms by which this
epitranscriptomic mark, installed by the host acetyltransferase N-acetyltransferase 10 (NAT10),
influences viral gene expression, genome stability, and interactions with host factors. This
document details the experimental methodologies used to study ac4C in the context of viral
infections and presents quantitative data from key studies in a structured format for
comparative analysis. Furthermore, it offers visual representations of the molecular pathways
and experimental workflows to facilitate a comprehensive understanding of this rapidly evolving
field. The insights presented herein are intended to support researchers and professionals in
the development of novel antiviral strategies targeting the ac4C modification pathway.

Introduction to N4-Acetylcytosine (ac4C)

N4-acetylcytosine (ac4C) is a post-transcriptional modification of RNA molecules, first
identified in ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][2] More recently, its presence
has been detected in messenger RNA (MRNA) and viral RNA, where it plays a significant role
in regulating RNA stability, translation efficiency, and other aspects of RNA metabolism.[1][2][3]
The deposition of ac4C is catalyzed by the highly conserved enzyme N-acetyltransferase 10
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(NAT10), which utilizes acetyl-CoA as a donor. Given the fundamental role of RNA in the life
cycle of many viruses, the discovery of ac4C on viral transcripts has opened new avenues for
understanding host-virus interactions and for the development of host-directed antiviral
therapies.

The Role of ac4C in the Replication of Various
Viruses

Recent studies have elucidated the pro-viral role of ac4C in a range of viruses, demonstrating
that this RNA modification is a common mechanism hijacked by viruses to enhance their
replication. The effects of ac4C are diverse and virus-specific, influencing different stages of
the viral life cycle from RNA stability and translation to interaction with host immune responses.

Human Immunodeficiency Virus 1 (HIV-1)

In HIV-1, ac4C modification has been shown to be a crucial factor for robust viral gene
expression and replication. HIV-1 transcripts are modified with ac4C at multiple distinct sites.
The host enzyme NAT10 is responsible for this modification, and its depletion leads to a
significant reduction in HIV-1 replication. The primary mechanism by which ac4C promotes
HIV-1 replication is by increasing the stability of viral RNA transcripts. Silent mutagenesis of the
ac4C sites within the viral genome results in decreased viral gene expression, highlighting the
direct impact of this modification.

Enterovirus 71 (EV71)

For Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease, ac4C
modification of the 5" untranslated region (UTR) of the viral genome is essential for its
replication and pathogenicity. This modification, also catalyzed by NAT10, enhances viral RNA
translation through the selective recruitment of the poly(C)-binding protein 2 (PCBP2) to the
internal ribosomal entry site (IRES). Furthermore, ac4C boosts the stability of the viral RNA and
increases the binding of the RNA-dependent RNA polymerase (RdRp), 3D, to the viral RNA.
Consequently, inhibition of NAT10 or mutation of the ac4C sites suppresses EV71 replication
and reduces its pathogenicity in vivo.

Alphaviruses (Sindbis Virus)
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In the case of alphaviruses, such as Sindbis virus (SINV), the pro-viral role of NAT10 and ac4C
is mediated through the modification of a host cell mMRNA rather than the viral genome itself.
SINV infection leads to the upregulation of cellular NAT10, which in turn promotes ac4C
modification. Specifically, NAT10-mediated ac4C modification of the mRNA encoding the
lymphocyte antigen 6 family member E (LYGE), an interferon-stimulated gene known to
promote alphavirus replication, enhances its stability. This finding reveals a non-conventional
mechanism by which ac4C can facilitate viral infection by modulating the stability of host pro-
viral factors.

Other Viruses

The influence of ac4C extends to other viruses as well. In Kaposi's sarcoma-associated
herpesvirus (KSHV), ac4C modification stabilizes a long non-coding RNA, contributing to viral
reactivation. For Minute Virus of Canines (MVC), ac4C modification is involved in regulating
viral DNA replication and RNA processing, including alternative splicing and polyadenylation.
The presence of ac4C has also been detected in the RNA of influenza A virus (I1AV), Zika virus,
dengue virus, hepatitis C virus, and poliovirus, although the precise functional roles in these
contexts are still under investigation.

Quantitative Data on the Impact of ac4C on Viral
Replication

The following tables summarize key quantitative findings from studies investigating the role of
NAT10 and ac4C in viral replication.

Table 1: Effect of NAT10 Depletion on Viral Replication
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Table 3: Impact of ac4C Site Mutation on Viral Activity
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Experimental Protocols

This section details the methodologies for key experiments cited in the context of ac4C and

viral replication research.

ac4C RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is a technique used to map ac4C modifications on a transcriptome-wide scale.

RNA Isolation and Fragmentation: Total RNA is isolated from virus-infected or control cells
and fragmented into small pieces (typically 100-200 nucleotides).

Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to ac4C.
The antibody-RNA complexes are then captured using protein A/G magnetic beads.

RNA Elution and Library Preparation: The enriched ac4C-containing RNA fragments are
eluted from the beads. Sequencing libraries are then prepared from both the
immunoprecipitated (IP) and input RNA samples.

Sequencing and Data Analysis: The libraries are sequenced using a high-throughput
sequencing platform. The sequencing reads are aligned to the host and viral genomes, and
peaks of enrichment in the IP sample compared to the input are identified to locate ac4C
sites.

NAT10 Knockdown and Overexpression Experiments

These experiments are performed to assess the functional role of NAT10 in viral replication.

Gene Knockdown:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o siRNA/shRNA Transfection: Cells are transfected with small interfering RNAs (SiRNAs) or
short hairpin RNAs (shRNASs) targeting NAT10 mRNA. A non-targeting control
siRNA/shRNA is used as a negative control.

o Validation: The efficiency of NAT10 knockdown is confirmed at both the mRNA (by gRT-
PCR) and protein (by Western blot) levels.

e Gene Overexpression:

o Plasmid Transfection: Cells are transfected with a plasmid encoding the full-length NAT10
protein. An empty vector is used as a control.

o Validation: Overexpression of NAT10 is confirmed by gRT-PCR and Western blot.

 Viral Infection and Analysis: Following manipulation of NAT10 expression, cells are infected
with the virus of interest. Viral replication is then assessed by various methods such as
plaque assays, TCID50 assays, gRT-PCR for viral RNA, or Western blot for viral proteins.

Site-Directed Mutagenesis

This technique is used to investigate the functional importance of specific ac4C sites within the
viral genome.

« Identification of ac4C Sites: Potential ac4C sites are identified through acRIP-seq or
computational prediction.

o Primer Design: Primers containing the desired mutation (e.g., C to G substitution to prevent
acetylation) are designed.

e Mutagenesis Reaction: A plasmid containing the viral cDNA is used as a template for PCR-
based mutagenesis using the designed primers.

 Verification: The presence of the desired mutation is confirmed by Sanger sequencing.

e Functional Assays: The mutated viral genome is then used to generate infectious virus, and
its replication competence is compared to the wild-type virus.

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using Graphviz (DOT language), illustrate key pathways
and workflows related to the study of ac4C in viral replication.
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Caption: General mechanism of ac4C-mediated enhancement of viral replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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